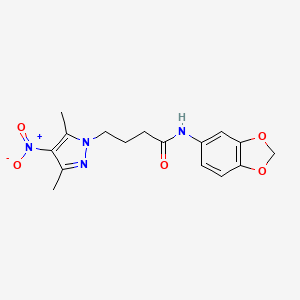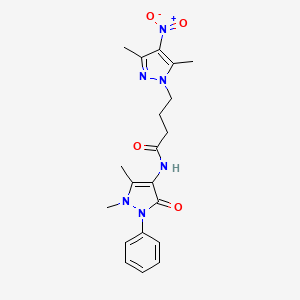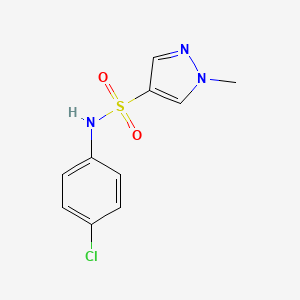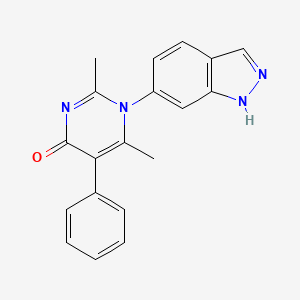![molecular formula C12H10F3N3O B3747787 1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747787.png)
1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
説明
1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TFMP, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Antifungal Activity
1-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide and its derivatives have been explored for antifungal properties. Wu et al. (2012) synthesized a series of derivatives and tested them against various phytopathogenic fungi. Some compounds exhibited moderate antifungal activities, with certain derivatives showing significant inhibition against Gibberella zeae, a fungal pathogen, at concentrations better than commercial fungicides (Wu et al., 2012). Additionally, Du et al. (2015) synthesized novel derivatives and found that some exhibited higher antifungal activity against various phytopathogenic fungi than the fungicide boscalid (Du et al., 2015).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified a compound structurally similar to 1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide as a potent inhibitor of glycine transporter 1 (GlyT1). This compound demonstrated favorable pharmacokinetics and increased glycine concentration in rat cerebrospinal fluid, indicating potential applications in central nervous system disorders (Yamamoto et al., 2016).
Synthesis of Novel Compounds
The structure of 1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide serves as a basis for synthesizing a variety of novel compounds. For example, Prabakaran et al. (2012) reported the effective synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, indicating the versatility of this compound in chemical synthesis (Prabakaran et al., 2012).
Bactericidal and Pesticidal Activities
Hu et al. (2011) explored the microwave-assisted synthesis of tetrazolyl pyrazole amides derived from 1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. These derivatives exhibited bactericidal, pesticidal, herbicidal, and antimicrobial activities, highlighting the compound's potential in developing agricultural and antimicrobial agents (Hu et al., 2011).
Structural and Spectral Studies
The compound and its derivatives have been the subject of structural and spectral studies to understand their chemical properties better. Viveka et al. (2016) conducted experimental and theoretical studies on a derivative, providing insights into its molecular structure and behavior. This research contributes to the understanding of the compound's chemical characteristics and potential applications (Viveka et al., 2016).
Potential Antimicrobial Agents
Bhat et al. (2016) synthesized a series of derivatives and screened them for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds displayed a broad spectrum of antimicrobial activities, suggesting their use as potential antimicrobial agents (Bhat et al., 2016).
Inhibitor of Measles Virus
Sun et al. (2007) identified a derivative as a potent inhibitor against multiple primary isolates of diverse measles virus genotypes. This compound shows promise as a therapeutic agent in treating measles, demonstrating the compound's potential in antiviral drug development (Sun et al., 2007).
Nematocidal Evaluation
Zhao et al. (2017) evaluated the nematocidal activity of pyrazole carboxamide derivatives, finding that some exhibited good activity against Meloidogyne incognita, a type of nematode. This research opens pathways for developing new nematocides based on this compound (Zhao et al., 2017).
特性
IUPAC Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-10(6-7-16-18)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYPFMEXQHJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B3747728.png)


![ethyl 2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3747743.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3747749.png)
![2-[(diphenylphosphoryl)methyl]-3-methylquinoxaline](/img/structure/B3747765.png)
![2-methoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B3747771.png)


![6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3747803.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3747809.png)
![4-amino-5-[(pyridin-2-ylmethyl)thio]-4H-1,2,4-triazole-3-thiol](/img/structure/B3747817.png)